1-tert-Butyl-4-nitrobenzene
Overview
Description
1-tert-Butyl-4-nitrobenzene is an organic compound with the molecular formula C10H13NO2. It is a colorless crystalline solid with a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Target of Action
1-tert-Butyl-4-nitrobenzene is an organic compound that is primarily used as a substrate and intermediate in organic synthesis reactions . .
Mode of Action
It is involved in various organic synthesis reactions, where it can undergo transformations to form other compounds .
Result of Action
As a chemical intermediate, the primary result of the action of this compound is the formation of other compounds in organic synthesis reactions . The specific molecular and cellular effects would depend on the compounds that are synthesized from it.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a combustible substance and should be kept away from heat sources and oxidizing agents . It is also a sensitizer that may cause allergic reactions, so direct contact with skin, eyes, and mucous membranes should be avoided . Proper storage and handling of the compound are necessary to prevent environmental contamination .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzenes, a class of compounds to which 1-tert-Butyl-4-nitrobenzene belongs, can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules, but specific interactions of this compound have not been reported.
Molecular Mechanism
It is known that nitrobenzenes can undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides . This suggests that this compound might interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression or enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-nitrobenzene can be synthesized through the nitration of tert-butylbenzene. The process involves the reaction of tert-butylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.
Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include alkoxides and amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Potassium alkoxides in the presence of oxygen for oxidative nucleophilic substitution.
Major Products:
Reduction: 1-tert-Butyl-4-aminobenzene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-tert-Butyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1-tert-Butyl-2-nitrobenzene
- 1-tert-Butyl-3-nitrobenzene
- 4-tert-Butyl-2-nitrophenol
Uniqueness: 1-tert-Butyl-4-nitrobenzene is unique due to the position of the nitro group relative to the tert-butyl group. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct chemical properties and applications, making it valuable in specific synthetic processes.
Properties
IUPAC Name |
1-tert-butyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPVQNNFLHGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876025 | |
Record name | 4-T-BUTYLNITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-56-2, 3382-56-7 | |
Record name | 1-(1,1-Dimethylethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3282-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3282-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-T-BUTYLNITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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